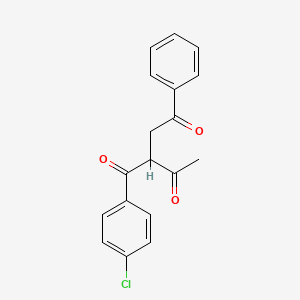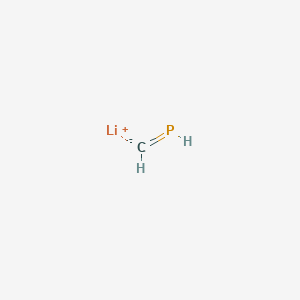
Acetic acid;3-methyl-4-(oxan-2-yloxy)but-2-en-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid;3-methyl-4-(oxan-2-yloxy)but-2-en-1-ol is an organic compound that features a unique structure combining an acetic acid moiety with a 3-methyl-4-(oxan-2-yloxy)but-2-en-1-ol group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;3-methyl-4-(oxan-2-yloxy)but-2-en-1-ol typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3-methyl-4-hydroxybut-2-en-1-ol with oxane-2-carboxylic acid under acidic conditions to form the desired compound. The reaction conditions often include the use of a strong acid catalyst, such as sulfuric acid, and heating to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Acetic acid;3-methyl-4-(oxan-2-yloxy)but-2-en-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can replace the oxane group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or alkoxide ions (RO⁻) can be employed under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Compounds with new functional groups replacing the oxane moiety.
Applications De Recherche Scientifique
Acetic acid;3-methyl-4-(oxan-2-yloxy)but-2-en-1-ol has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of acetic acid;3-methyl-4-(oxan-2-yloxy)but-2-en-1-ol involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymatic reactions, leading to the formation of biologically active metabolites. Additionally, it may interact with cellular receptors or enzymes, modulating their activity and influencing various biochemical processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Acetic acid;3-methyl-4-(oxan-2-yloxy)but-2-en-1-ol: Unique due to its specific structure and functional groups.
3-methyl-4-hydroxybut-2-en-1-ol: Lacks the oxane group, resulting in different chemical properties.
Oxane-2-carboxylic acid: Contains the oxane moiety but lacks the 3-methyl-4-(oxan-2-yloxy)but-2-en-1-ol structure.
Uniqueness
This compound stands out due to its combination of functional groups, which confer unique reactivity and potential applications. Its structure allows for diverse chemical transformations and interactions, making it a valuable compound in various research and industrial contexts.
Propriétés
Numéro CAS |
93675-76-4 |
|---|---|
Formule moléculaire |
C12H22O5 |
Poids moléculaire |
246.30 g/mol |
Nom IUPAC |
acetic acid;3-methyl-4-(oxan-2-yloxy)but-2-en-1-ol |
InChI |
InChI=1S/C10H18O3.C2H4O2/c1-9(5-6-11)8-13-10-4-2-3-7-12-10;1-2(3)4/h5,10-11H,2-4,6-8H2,1H3;1H3,(H,3,4) |
Clé InChI |
KVTZCSINHHQZQT-UHFFFAOYSA-N |
SMILES canonique |
CC(=CCO)COC1CCCCO1.CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(3,6-Dioxocyclohexa-1,4-dien-1-yl)-N'-{4-[2-(2,4-dioxopentan-3-yl)hydrazinyl]phenyl}urea](/img/structure/B14363999.png)

![tert-Butyl(dimethyl)[(phenylsulfanyl)methoxy]silane](/img/structure/B14364015.png)
mercury](/img/structure/B14364020.png)
![2-(Chloromethyl)-1-[(2,4-dinitrophenyl)sulfanyl]-1H-benzimidazole](/img/structure/B14364034.png)
![1-[5-(Trimethylstannyl)thiophen-2-yl]cyclopentan-1-ol](/img/structure/B14364040.png)


![4-Amino-1-[2-(ethenyloxy)ethyl]pyrimidin-2(1H)-one](/img/structure/B14364060.png)

![2,4-Dichloro-6-[(methylsulfanyl)methoxy]benzaldehyde](/img/structure/B14364066.png)



